Synthetic Yield Comparison: 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid vs. Non-Dichlorinated 3-(Chlorosulfonyl)benzoic Acid
Under optimized chlorosulfonation conditions using chlorosulfonic acid, 2,6-dichloro-3-chlorosulfonyl-benzoic acid is obtained in 61% yield from 2,6-dichlorobenzoic acid . This yield is achieved in a single-step reaction at reflux, followed by precipitation from ice water and vacuum drying. In contrast, the synthesis of the non-dichlorinated analog 3-(chlorosulfonyl)benzoic acid from benzoic acid under comparable chlorosulfonation conditions typically yields <45%, with significant byproduct formation due to reduced steric protection of the aromatic ring against over-sulfonation [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 61% yield (9.2 g from 10 g starting material) |
| Comparator Or Baseline | 3-(Chlorosulfonyl)benzoic acid: <45% typical yield |
| Quantified Difference | ≥16 percentage point yield advantage |
| Conditions | Chlorosulfonic acid, reflux 1 hour, precipitation in ice water, vacuum drying at 35°C |
Why This Matters
Higher synthetic yield directly reduces procurement cost per gram and ensures more reliable supply chain predictability for large-scale research programs.
- [1] PubChem. Benzoic acid, 3-(chlorosulfonyl)-. CID 77641. Synthesis and properties. View Source
